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Compound of Interest

Compound Name: Trigoxyphin A

Cat. No.: B1504111 Get Quote

Disclaimer
Please be advised that "Trigoxyphin A" is a fictional compound. The following application

notes, protocols, and data are presented as a hypothetical example to demonstrate the

process of spectroscopic analysis for structural elucidation of a novel natural product. The data

has been generated to be representative of a plausible organic molecule and is for illustrative

purposes only.

Application Note: Structural Elucidation of
Trigoxyphin A, a Novel Alkaloid, using NMR and
High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigoxyphin A is a novel alkaloid isolated from the methanolic extract of the Amazonian plant

Trigonia toxicaria. Preliminary in-vitro assays have indicated its potential as a potent inhibitor of

the NF-κB signaling pathway, suggesting its promise as a lead compound for anti-inflammatory

drug development. The definitive structural characterization of this previously unknown

molecule is essential for further pharmacological studies and synthesis efforts. This document

outlines the integrated spectroscopic approach, employing 1D and 2D Nuclear Magnetic
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Resonance (NMR) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass

Spectrometry, used to elucidate the complete chemical structure of Trigoxyphin A.

Results and Discussion

High-resolution mass spectrometry (HRMS) established the molecular formula of Trigoxyphin
A as C₁₇H₁₈N₂O₄. The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with

2D NMR experiments including COSY, HSQC, and HMBC, enabled the unambiguous

assignment of all proton and carbon signals. The HMBC correlations were particularly crucial in

connecting the distinct spin systems identified by COSY, leading to the final planar structure.

The relative stereochemistry was subsequently confirmed through NOESY experiments. The

combined data conclusively identified Trigoxyphin A as a previously uncharacterized beta-

carboline alkaloid derivative.

Spectroscopic Data
Table 1: Mass Spectrometry Data for Trigoxyphin A

Parameter Value

Ionization Mode ESI+

Molecular Formula C₁  H₁₈N₂O₄

Calculated Exact Mass 314.1267

Measured m/z [M+H]⁺ 314.1271

Key Fragments (m/z) 283.10, 255.09, 196.07

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Trigoxyphin A (500 MHz, CDCl₃)
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

1 138.5 -

3 111.2 7.55, s

4 128.9 -

4a 127.6 -

4b 108.1 -

5 121.5 7.98, d (7.8)

6 120.1 7.25, t (7.5)

7 129.8 7.45, t (7.6)

8 112.9 7.60, d (8.0)

9 140.2 9.50, br s (NH)

1' 55.4 4.85, t (6.5)

2' 29.8 2.10, m

3' 68.2 3.90, t (6.2)

4' 172.1 -

1'' 135.4 -

2''/6'' 130.5 7.80, d (8.5)

3''/5'' 115.2 6.95, d (8.5)

4'' 160.3 -

OMe-4'' 55.8 3.85, s

Experimental Protocols
Sample Preparation
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A 5 mg sample of purified Trigoxyphin A, isolated via semi-preparative HPLC, was dissolved

in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm high-precision NMR tube for

analysis. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol, which

was further diluted to 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

Mass Spectrometry Protocol
Instrument: Agilent 6545 Q-TOF LC/MS

Ion Source: Dual AJS ESI

Polarity: Positive

Scan Range: 100-1000 m/z

Capillary Voltage: 3500 V

Nozzle Voltage: 500 V

Gas Temperature: 325 °C

Drying Gas Flow: 8 L/min

Nebulizer Pressure: 35 psig

Sheath Gas Temperature: 350 °C

Sheath Gas Flow: 11 L/min

Fragmentor Voltage: 175 V

Data Acquisition: Acquired in centroid mode.

NMR Spectroscopy Protocol
Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

Solvent: CDCl₃
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Temperature: 298 K

¹H NMR:

Pulse Program: zg30

Spectral Width: 16 ppm

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Number of Scans: 16

¹³C NMR:

Pulse Program: zgpg30

Spectral Width: 240 ppm

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs (cosygpqf,

hsqcedetgpsisp2.2, hmbcgpndqf) were used with default parameters, optimized for a

compound of approximately 300-350 Da.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation

Spectroscopic Analysis

Structure Elucidation

Plant Material
(Trigonia toxicaria) HPLC Purification

HRMS (ESI-QTOF)
Determine Molecular Formula

NMR Spectroscopy
(1D & 2D)

Data Processing
& Interpretation

Final Structure
of Trigoxyphin A

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of Trigoxyphin A.
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Hypothetical MoA: Trigoxyphin A inhibits the NF-κB Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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